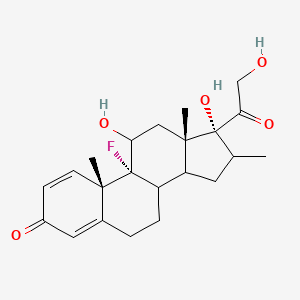

Dexomethasone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dexamethasone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is widely used in the treatment of various conditions, including rheumatic problems, skin diseases, severe allergies, asthma, chronic obstructive lung disease, croup, brain swelling, and eye pain following eye surgery . Dexamethasone is also used in combination with antibiotics for tuberculosis and to improve outcomes in preterm labor .

准备方法

Synthetic Routes and Reaction Conditions: Dexamethasone can be synthesized starting from dexamethasone acetate epoxide. The process involves several steps, including ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . Another method involves preparing dexamethasone polymeric nanoparticles by membrane emulsification, which uses shirasu porous glass as a membrane for the emulsification process .

Industrial Production Methods: In industrial settings, dexamethasone sodium phosphate is synthesized through a series of reactions starting from dexamethasone acetate epoxide. The process includes ring-opening reaction, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and neutralization and salification reactions . The final product is then recrystallized, dried, and ball-milled into powder before being dissolved and diluted with water for injection .

化学反应分析

Types of Reactions: Dexamethasone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dexamethasone include ethanol, pyrophosphoryl chloride, and base catalysts . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product’s stability and efficacy.

Major Products Formed: The major products formed from these reactions include dexamethasone sodium phosphate and dexamethasone polymeric nanoparticles . These products are used in various pharmaceutical formulations for different medical applications.

科学研究应用

Dexamethasone has a wide range of scientific research applications. In medicine, it is used to treat inflammatory conditions, autoimmune diseases, allergies, ocular disorders, and cancer . It has also been used in the management of COVID-19 patients with severe respiratory symptoms . In chemistry and biology, dexamethasone is incorporated into drug delivery systems, such as nanoparticles, microparticles, and scaffolds, to enhance bone formation and tissue engineering . Additionally, dexamethasone-loaded nanoformulations are being developed to improve drug delivery and reduce side effects .

作用机制

Dexamethasone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression leading to multiple downstream effects . The short-term effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also inhibits peripheral phospholipase, reducing inflammation and immune response . In severe COVID-19 patients, dexamethasone suppresses late-stage interferon type I programs .

相似化合物的比较

Similar Compounds: Similar compounds to dexamethasone include prednisolone, hydrocortisone, and triamcinolone . These compounds are also corticosteroids with anti-inflammatory and immunosuppressant properties.

Uniqueness: Dexamethasone is unique due to its higher potency and longer duration of action compared to other corticosteroids . It is significantly more potent than prednisolone and has a longer half-life, making it more effective in treating severe inflammatory conditions . Additionally, dexamethasone’s ability to penetrate the central nervous system makes it particularly useful in treating brain swelling and other neurological conditions .

属性

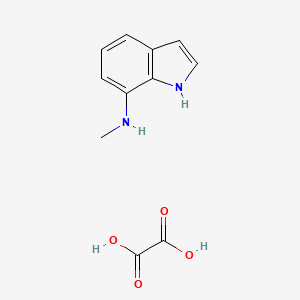

分子式 |

C22H29FO5 |

|---|---|

分子量 |

392.5 g/mol |

IUPAC 名称 |

(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,17?,19-,20-,21-,22-/m0/s1 |

InChI 键 |

UREBDLICKHMUKA-FTVYNBIVSA-N |

手性 SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)